REACTION_CXSMILES
|
COC([CH:5]1[CH2:10][C:9]([C:17]#[N:18])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH2:7][C:6]1=[O:19])=O.C(O)(=O)C>S(=O)(=O)(O)O.O>[O:19]=[C:6]1[CH2:7][CH2:8][C:9]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)([C:17]#[N:18])[CH2:10][CH2:5]1
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Name
|
|
Quantity
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16.1 g
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Type
|
reactant
|
Smiles
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COC(=O)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O
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Name
|
|
Quantity
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218 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
502 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
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Details
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the organic phase washed thoroughly with water (6×100 mL), saturated NaHCO3 solution (10×100 mL) and saturated NaCl solution (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying with Na2SO4 the solvent
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Type
|
DISTILLATION
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Details
|
was distilled off in a vacuum
|
Name
|
|
Type
|
|
Smiles
|
O=C1CCC(CC1)(C#N)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |